molecular formula C12H15Cl2NO B1376959 [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine CAS No. 1379811-70-7

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Cat. No.: B1376959
CAS No.: 1379811-70-7
M. Wt: 260.16 g/mol
InChI Key: NHSIHNJNEYLTBS-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine: is an organic compound with the molecular formula C12H15Cl2NO It is known for its unique structure, which includes a cyclopropyl group and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclopropylamine with 3,4-dichlorophenol to form an intermediate compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Alkylation: The intermediate is then subjected to alkylation using an appropriate alkylating agent, such as methyl iodide or methyl bromide, to introduce the methylamine group. This step is typically performed under anhydrous conditions and may require the use of a solvent like tetrahydrofuran or dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Oxides or other oxidized derivatives

    Reduction Products: Reduced amine derivatives

    Substitution Products: Compounds with nucleophiles replacing chlorine atoms

Scientific Research Applications

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine: has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is studied for its potential therapeutic properties, such as its ability to modulate biological pathways.

    Industry: It is used in the development of specialty chemicals and materials, owing to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine: can be compared with other similar compounds, such as:

    [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]ethylamine: Contains an ethyl group instead of a methyl group, potentially altering its properties.

    [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]propylamine: Features a propyl group, which may influence its interactions and applications.

The uniqueness of This compound

Properties

IUPAC Name

1-cyclopropyl-2-(3,4-dichlorophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-9-4-5-10(13)11(14)6-9/h4-6,8,12,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIHNJNEYLTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC1=CC(=C(C=C1)Cl)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165355
Record name Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-70-7
Record name Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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